molecular formula C14H22N2O3 B12855066 4-isopropyl-3-methyl-2-(2-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one

4-isopropyl-3-methyl-2-(2-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one

Cat. No.: B12855066
M. Wt: 266.34 g/mol
InChI Key: CTBVDSCFQQJTBU-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic naming of 4-isopropyl-3-methyl-2-(2-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one follows IUPAC guidelines for heterocyclic compounds. The parent structure, isoxazol-5(2H)-one, is a five-membered ring containing two heteroatoms (oxygen and nitrogen) at positions 1 and 2, respectively, with a ketone group at position 5. Substitutents are numbered based on their positions relative to the ring atoms:

  • 4-Isopropyl : A branched alkyl group at position 4.
  • 3-Methyl : A methyl group at position 3.
  • 2-(2-Methylpiperidine-1-carbonyl) : A piperidine ring substituted with a methyl group at position 2, linked via a carbonyl group to position 2 of the isoxazolone core.

The molecular formula $$ \text{C}{14}\text{H}{22}\text{N}{2}\text{O}{3} $$ reflects the integration of these substituents. The compound’s tautomeric form, isoxazol-5(2H)-one, distinguishes it from the 4H-tautomer, which lacks the conjugated enol ether system.

Historical Context in Heterocyclic Chemistry

Isoxazole derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early research focusing on their antimicrobial and anti-inflammatory properties. The incorporation of piperidine moieties into heterocyclic frameworks emerged later, driven by their ability to enhance bioavailability and target specificity in central nervous system (CNS) therapeutics. The synthesis of 4-isopropyl-3-methyl-2-(2-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one builds upon these advancements, combining the metabolic stability of isoxazoles with the pharmacokinetic advantages of piperidines.

Patents from the 2010s, such as US9415037B2, highlight the therapeutic potential of similar triazolo-pyridine and piperidine hybrids for treating degenerative diseases. These innovations underscore the compound’s role in modern drug discovery, particularly in targeting enzymes and receptors associated with inflammation and neurodegeneration.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

3-methyl-2-(2-methylpiperidine-1-carbonyl)-4-propan-2-yl-1,2-oxazol-5-one

InChI

InChI=1S/C14H22N2O3/c1-9(2)12-11(4)16(19-13(12)17)14(18)15-8-6-5-7-10(15)3/h9-10H,5-8H2,1-4H3

InChI Key

CTBVDSCFQQJTBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)N2C(=C(C(=O)O2)C(C)C)C

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 4-isopropyl-3-methyl-2-(2-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one exhibit antiviral properties. For instance, research on N-Heterocycles has highlighted their potential as antiviral agents against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with effective concentrations (EC50) in the micromolar range . This suggests that derivatives of this compound could be explored for similar antiviral applications.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Mannich bases, which include similar structural motifs, have been documented as having cytotoxic effects against various cancer cell lines . Investigating the specific effects of 4-isopropyl-3-methyl-2-(2-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one on cancer cells could yield valuable insights into its utility as an anticancer agent.

Neuropharmacological Effects

Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurological disorders, including their ability to modulate neurotransmitter systems. Future studies could explore the impact of this compound on neuroreceptors and its potential in treating conditions such as anxiety or depression.

Case Studies and Research Findings

StudyFocusFindings
MDPI Research on N-Heterocycles Antiviral ActivityIdentified compounds with EC50 values indicating strong antiviral efficacy against RSV and HCV.
Mannich Bases Review Anticancer ActivityHighlighted the cytotoxic potential of Mannich bases, suggesting further investigation into similar compounds for cancer treatment.
Neuropharmacology InsightsNeurotransmitter ModulationExplored the effects of piperidine derivatives on neurotransmitter systems, indicating possible therapeutic uses in neuropsychiatric disorders.

Comparison with Similar Compounds

Comparison with Similar Isoxazol-5(2H)-one Derivatives

Structural and Functional Comparisons

The table below highlights key structural analogs and their biological activities:

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 4-isopropyl, 3-methyl, 2-(2-methylpiperidine carbonyl) Inferred enzyme inhibition Piperidine carbonyl may enhance binding via H-bonding; high hydrophobicity from isopropyl/methyl groups.
(E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazolone (Compound 2) Thiophene, propyl Carbonic anhydrase inhibition 60% inhibition at 10 µM; thiophene enhances π-π stacking.
4-(4-Fluoro-phenyl)-3-pyridyl isoxazolone 4-Fluoro-phenyl, pyridyl p38 MAPK inhibition Dihedral angle (66.8°) between rings affects binding; regioisomer formation influences activity.
(E)-4-(4-Bromobenzylidene)isoxazol-5(4H)-one (4j) Bromobenzylidene Antioxidant/antibacterial IR C=O stretch at 1664 cm⁻¹; 45% ABTS scavenging activity.
Kojic acid-linked isoxazolone (Molbank) Bromophenyl, kojic acid Anti-inflammatory (docking) Electrosynthesized; X-ray confirms racemic structure.
3-Methyl-4-(thiophen-2-ylmethylene)isoxazolone (4o) Thiophene, methyl Synthetic intermediate Synthesized via amine-functionalized cellulose catalysis (green chemistry).

Key Observations

Bioactivity Modulation via Substituents
  • Hydrophobic Groups : The target compound’s 4-isopropyl and 3-methyl substituents likely enhance membrane permeability compared to polar analogs like the kojic acid derivative .
  • Electron-Deficient Cores : Derivatives with arylidene groups (e.g., bromobenzylidene in 4j ) exhibit strong antioxidant activity due to resonance stabilization of radicals, whereas the target compound’s aliphatic substituents prioritize steric effects over electronic modulation.
Structural Insights
  • Crystal Packing : Analogs like 3a (Z-configuration) and 3b (E-configuration) demonstrate how exocyclic C=C bond geometry influences solid-state packing and solubility . The target compound’s piperidine group may adopt chair conformations, optimizing hydrophobic interactions.

Preparation Methods

Isoxazole Ring Formation

The isoxazole ring is commonly synthesized via 1,3-dipolar cycloaddition or base-catalyzed condensation reactions involving nitro compounds and dipolarophiles (alkenes or alkynes). For example:

  • Nitroalkanes or nitroalkenes react with alkynes or alkenes under basic conditions to form isoxazole derivatives.
  • Catalysts such as bases (e.g., triethylamine, pyridine) facilitate the cyclization.
  • Solvents like dichloromethane, tetrahydrofuran, or ethyl acetate are used to optimize reaction conditions.

Formation of the Piperidine Carbonyl Amide

  • The 2-methylpiperidine moiety is introduced via amide bond formation between the isoxazole-5-one carboxylic acid derivative and 2-methylpiperidine.
  • This step typically involves activation of the carboxylic acid group using reagents such as oxalyl chloride, thionyl chloride, or phosphoryl trichloride to form the corresponding acid chloride intermediate.
  • The acid chloride then reacts with 2-methylpiperidine in the presence of a base (e.g., triethylamine, diisopropylethylamine) to yield the amide bond.

Representative Reaction Conditions and Catalysts

Step Reagents/Conditions Solvents Notes
Isoxazole ring formation Nitro compound + dipolarophile + base (e.g., triethylamine) Dichloromethane, THF, ethyl acetate Base catalysis, mild temperatures
Isopropylation of methylphenol Propylene + acid catalyst (phosphoric acid on silica-alumina) Liquid phase, heated Selective 4-isopropyl substitution
Acid chloride formation Oxalyl chloride, thionyl chloride, or POCl3 Dichloromethane, chloroform Low temperature, inert atmosphere
Amide bond formation 2-methylpiperidine + acid chloride + base Dichloromethane, THF Stoichiometric base to neutralize HCl

Purification and Yield Optimization

  • Crystallization-induced dynamic transformation techniques are employed to enhance purity and yield of the final isoxazoline derivatives.
  • Reaction parameters such as molar ratios, temperature, solvent choice, and base equivalents are optimized to maximize yield and minimize side products.
  • Typical yields for the amide formation step range from 70% to 90%, depending on reaction scale and conditions.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Intermediates Purpose Typical Yield (%)
1 Isoxazole ring synthesis Nitroalkane + dipolarophile + base Formation of isoxazole core 75-85
2 Alkylation (Isopropylation) Methylphenol + propylene + acid catalyst Introduce isopropyl substituent 60-80
3 Acid chloride formation Carboxylic acid derivative + oxalyl chloride Activation for amide formation 85-95
4 Amide bond formation Acid chloride + 2-methylpiperidine + base Attach piperidine moiety 70-90

Research Findings and Notes

  • The compound’s synthesis is influenced by the need for regioselectivity in isopropylation and the control of stereochemistry in the piperidine moiety.
  • Bases such as triethylamine and diisopropylethylamine are preferred for amide bond formation due to their ability to scavenge HCl without interfering with the reaction.
  • Solvent choice impacts reaction rates and product purity; dichloromethane and tetrahydrofuran are commonly used for their good solvating properties and ease of removal.
  • The synthetic route is adaptable for scale-up, with environmental considerations addressed by minimizing steps and using less hazardous reagents where possible.

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